![molecular formula C10H7F3 B2498050 (2,3,3-Trifluorocyclobuten-1-yl)benzene CAS No. 344-12-7](/img/structure/B2498050.png)
(2,3,3-Trifluorocyclobuten-1-yl)benzene
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Overview
Description
“(2,3,3-Trifluoro-1-cyclobuten-1-yl)benzene” is a chemical compound with the molecular formula C10H7F3 . It is a derivative of benzene, which is a cyclic hydrocarbon .
Molecular Structure Analysis
The molecular structure of “(2,3,3-Trifluoro-1-cyclobuten-1-yl)benzene” consists of a benzene ring attached to a cyclobutene ring with three fluorine atoms . The benzene ring is a cyclic hydrocarbon with a planar hexagonal arrangement of carbon atoms, each bonded to a hydrogen atom .
Scientific Research Applications
- Application : (2,3,3-Trifluorocyclobuten-1-yl)benzene derivatives can serve as fluorescent probes for biological studies. Their electron-donor (D)–acceptor (A) dipolar structure within the compact benzene backbone makes them promising candidates for fluorescence-based sensors and imaging agents .
- Application : Researchers have employed (2,3,3-Trifluorocyclobuten-1-yl)benzene derivatives in supramolecular metallogels. These gels, containing Tb(III) and Eu(III) ions, exhibit mechanical robustness under varying stress levels and angular frequencies .
- Application : The unique electronic properties of (2,3,3-Trifluorocyclobuten-1-yl)benzene derivatives make them interesting candidates for use in organic semiconductors. They could enhance charge transport and optoelectronic performance in devices .
- Application : These benzene derivatives may find applications as photocatalysts, promoting specific reactions through photoexcitation. Their structural features could enhance efficiency in various catalytic processes .
- Application : (2,3,3-Trifluorocyclobuten-1-yl)benzene derivatives could serve as hosts in host–guest systems, selectively binding to specific guest molecules. This property has implications in drug delivery and molecular recognition .
- Application : These compounds may contribute to the development of luminescent devices, such as LEDs or laser materials. Their unique structure could lead to tailored emission properties .
Fluorescent Materials and Sensors
Supramolecular Metallogels
Materials for Organic Electronics
Photocatalysis
Molecular Recognition and Host–Guest Chemistry
Materials for Luminescent Devices
Mechanism of Action
Mode of Action
The compound might undergo electrophilic aromatic substitution, a common reaction for benzene derivatives . In this reaction, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its physicochemical properties such as solubility and lipophilicity. For instance, compounds with a LogP value within the range of 1.84–2.80 are suggested to show good oral absorption and the ability to cross lipid barriers .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the solubility of similar compounds has been found to improve in an acidic environment .
properties
IUPAC Name |
(2,3,3-trifluorocyclobuten-1-yl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3/c11-9-8(6-10(9,12)13)7-4-2-1-3-5-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHRFOPJWXTOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C1(F)F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3,3-Trifluorocyclobuten-1-yl)benzene |
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